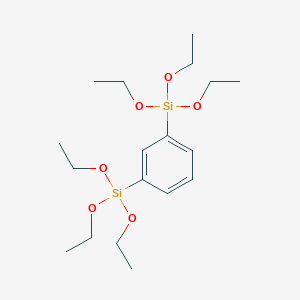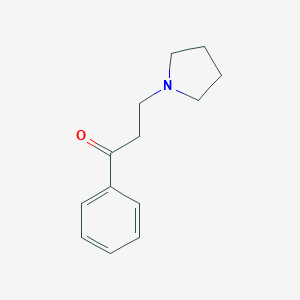
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
The compound 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one is a chemical structure that is closely related to various heterocyclic and aromatic compounds. While the specific compound is not directly studied in the provided papers, there are several related compounds that have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one was achieved via a one-pot, three-component reaction involving an aldehyde, a nitroacetate, and ammonium acetate in refluxing ethanol . Similarly, the synthesis of enantiomers of a pyrrolidin-2-one derivative was performed using asymmetric methods such as Sharpless asymmetric dihydroxylation or hydrolytic kinetic resolution . These methods could potentially be adapted for the synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as single-crystal X-ray diffraction, NMR, and mass spectrometry . These studies reveal the conformation, stereochemistry, and crystal packing of the molecules. For example, the crystal structure of a pyrrolidine-1-carbonyl isochroman-1-one derivative was determined, providing insights into the correlation between crystal structure and spectroscopic properties . This information is crucial for understanding the molecular structure of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.
Chemical Reactions Analysis
The reactivity of similar compounds includes a variety of chemical reactions. For instance, 1-Phenylbut-1-yn-3-one was found to undergo dimerization and addition reactions with various heterocycles, leading to the formation of different products depending on the heterocycle used . These reactions highlight the potential reactivity of the ketone group in 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, which could undergo similar addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular packing and intermolecular interactions. For example, the polymorphs of a phenylacrylonitrile derivative showed different optical properties due to subtle changes in molecular conformation . The presence of hydrogen bonding and other non-covalent interactions significantly affects the melting points and stability of the crystal structures . These findings suggest that 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one would also exhibit specific physical and chemical properties based on its molecular interactions and packing arrangements.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one derivatives have been studied for their crystal structures. For example, the crystal structure of a compound containing a 3-phenyl-chroman-4-one unit, which is a basic unit of isoflavonoids known for their antifungal and antibacterial properties, has been analyzed. This compound exhibited interesting conformational features and was stabilized by intra- and intermolecular hydrogen bonds (Thinagar et al., 2000).
Pharmacological Applications
Several derivatives of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one have been synthesized and tested for their pharmacological activities. For instance, compounds with antiarrhythmic and antihypertensive effects have been developed, showing potential in cardiovascular disease treatment. These effects were attributed to the compounds' alpha-adrenolytic properties (Malawska et al., 2002).
Enantioselective Synthesis
The enantioselective synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one derivatives has been achieved using novel catalytic methods. This approach is significant for creating compounds with specific stereochemical configurations, which is crucial in drug development (Kulig et al., 2007).
Inhibitory Properties on Enzymes
Research has also been conducted on the inhibitory effects of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one derivatives on enzymes like Deoxyribonuclease I (DNase I). These compounds showed potential as non-toxic inhibitors with favorable pharmacokinetic profiles, which could be beneficial for new therapeutic discoveries (Ilić et al., 2021).
Synthesis of α1 Receptor Antagonists
These derivatives have been synthesized and identified as α1 receptor antagonists, indicating potential applications in treating conditions related to α1 receptor activity (Hon, 2013).
Green Chemistry Applications
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one derivatives have been used in green chemistry for the synthesis of polysubstituted pyrroles, demonstrating an environmentally friendly approach to chemical synthesis (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
1-phenyl-3-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14/h1-3,6-7H,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSWNYCNECGVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275711 | |
| Record name | 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one | |
CAS RN |
94-39-3 | |
| Record name | 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-3-(pyrrolidin-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



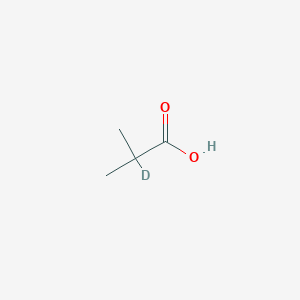
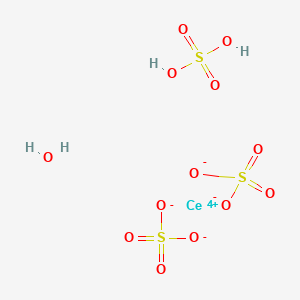
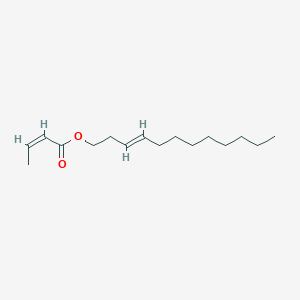
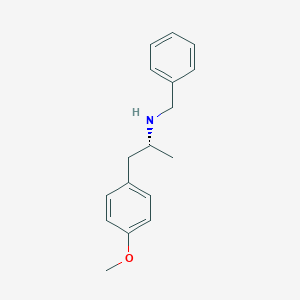
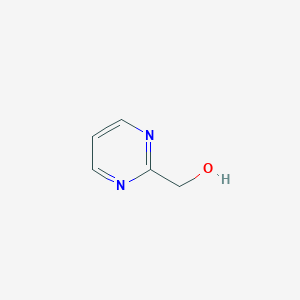

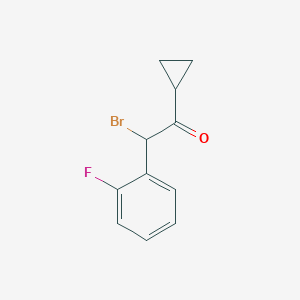
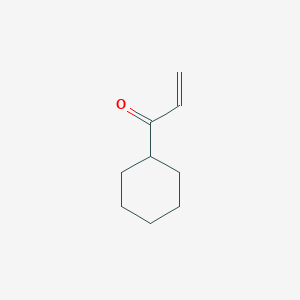
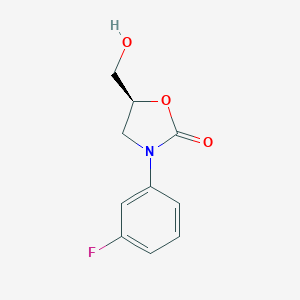
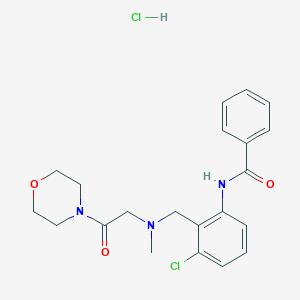
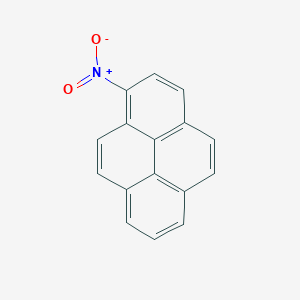
![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)
![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)
